molecular formula C14H13ClN2OS B5738923 2-[(4-chlorophenyl)thio]-N-(4-pyridinylmethyl)acetamide

2-[(4-chlorophenyl)thio]-N-(4-pyridinylmethyl)acetamide

Cat. No. B5738923
M. Wt: 292.8 g/mol
InChI Key: ZLPYCEGWJVORHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-chlorophenyl)thio]-N-(4-pyridinylmethyl)acetamide, also known as CPMA, is a chemical compound with potential therapeutic applications. This compound belongs to the class of thioacetamide derivatives and has been studied for its various biological activities.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)thio]-N-(4-pyridinylmethyl)acetamide is not fully understood, but it is believed to involve the inhibition of COX-2 activity, which leads to a decrease in the production of inflammatory mediators such as prostaglandins. 2-[(4-chlorophenyl)thio]-N-(4-pyridinylmethyl)acetamide has also been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and detoxification genes. This activation leads to an increase in the expression of various antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative damage.
Biochemical and Physiological Effects:
2-[(4-chlorophenyl)thio]-N-(4-pyridinylmethyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of arthritis and to protect cells from oxidative damage. 2-[(4-chlorophenyl)thio]-N-(4-pyridinylmethyl)acetamide has also been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-[(4-chlorophenyl)thio]-N-(4-pyridinylmethyl)acetamide is its relatively simple synthesis method, which makes it easily accessible for research purposes. It also has a low toxicity profile, which makes it suitable for in vitro and in vivo experiments. However, one of the limitations of 2-[(4-chlorophenyl)thio]-N-(4-pyridinylmethyl)acetamide is its relatively low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 2-[(4-chlorophenyl)thio]-N-(4-pyridinylmethyl)acetamide. One area of interest is its potential as an anticancer agent, with further studies needed to determine its efficacy in different types of cancer and to investigate its mechanism of action. Another area of interest is its potential as an anti-inflammatory and antioxidant agent, with further studies needed to determine its effectiveness in various animal models of disease. Additionally, research could be conducted to investigate the pharmacokinetics and pharmacodynamics of 2-[(4-chlorophenyl)thio]-N-(4-pyridinylmethyl)acetamide, which could provide valuable information for its potential use as a therapeutic agent.

Synthesis Methods

The synthesis of 2-[(4-chlorophenyl)thio]-N-(4-pyridinylmethyl)acetamide involves the reaction of 4-chlorobenzenethiol with 4-pyridinemethanol in the presence of acetic anhydride and triethylamine. The resulting intermediate is then reacted with acetic anhydride and ammonium acetate to yield 2-[(4-chlorophenyl)thio]-N-(4-pyridinylmethyl)acetamide. The purity of the compound is then confirmed using various analytical techniques such as NMR, IR, and Mass Spectrometry.

Scientific Research Applications

2-[(4-chlorophenyl)thio]-N-(4-pyridinylmethyl)acetamide has been extensively studied for its various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to scavenge free radicals, thereby protecting cells from oxidative damage. 2-[(4-chlorophenyl)thio]-N-(4-pyridinylmethyl)acetamide has also been investigated for its potential as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells.

properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2OS/c15-12-1-3-13(4-2-12)19-10-14(18)17-9-11-5-7-16-8-6-11/h1-8H,9-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLPYCEGWJVORHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCC(=O)NCC2=CC=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802721
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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